![molecular formula C16H12N2O6S3 B12178396 [(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12178396.png)
[(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a furan ring, and a sulfamoylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-sulfamoylbenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the furan-2-ylmethylidene intermediate. This intermediate is then reacted with thiazolidine-2-thione under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its unique structural features that allow researchers to explore thiazolidine and furan chemistry. The compound serves as a model for understanding the reactivity of these functional groups and their interactions in various chemical reactions.
Enzyme Inhibition
Research indicates that [(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has potential as an enzyme inhibitor . Its structure enables it to interact with various biological targets, making it a candidate for drug development. The sulfamoyl group enhances its binding affinity to certain enzymes, which may disrupt biochemical pathways relevant in disease processes.
Antitumor Activity
Studies have demonstrated that derivatives of thiazolidinones exhibit significant antitumor activity . For instance, compounds similar to this compound have been shown to decrease cell viability in glioblastoma multiform cells and other cancer cell lines . The anti-glioma activity was evaluated through various assays, indicating the compound's potential therapeutic applications in oncology.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic applications. Its ability to inhibit specific enzymes positions it as a promising candidate for treating diseases where enzyme inhibition is beneficial. The pharmacological profiles of thiazolidinone derivatives suggest broad-spectrum activity against various pathogens and conditions .
Industrial Applications
In the industrial sector, this compound may be utilized in the development of new materials or as a precursor for synthesizing more complex molecules in pharmaceuticals and agrochemicals . The optimization of synthetic routes for industrial production can enhance yield and reduce costs.
Case Study 1: Antitumor Activity Evaluation
A study conducted by Da Silva et al. evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma multiform cells. The results indicated that certain derivatives exhibited potent antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Enzyme Inhibition Profile
Research on enzyme inhibition highlighted the potential of this compound as an effective inhibitor of specific enzymes involved in metabolic pathways related to cancer progression . This underscores its relevance in drug discovery efforts targeting similar mechanisms.
Mechanism of Action
The mechanism of action of [(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group enhances its binding affinity, allowing it to inhibit enzyme activity effectively. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione derivatives: These compounds share the thiazolidine ring and exhibit similar reactivity.
Furan derivatives: Compounds with a furan ring, such as furan-2-carbaldehyde, have comparable chemical properties.
Sulfamoylphenyl derivatives: These compounds contain the sulfamoylphenyl group and are studied for their biological activity.
Uniqueness
[(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its combination of structural features, including the thiazolidine ring, furan ring, and sulfamoylphenyl group
Biological Activity
The compound [(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Molecular Formula: C16H12N2O6S3
Molecular Weight: 424.5 g/mol
IUPAC Name: 2-[(5Z)-4-oxo-5-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
InChI Key: INTRPSYVRVQXSB-QPEQYQDCSA-N
Synthesis
The synthesis of this compound typically involves several steps:
- Condensation Reaction: 4-sulfamoylbenzaldehyde is reacted with furan-2-carbaldehyde in the presence of a base to form an intermediate.
- Formation of Thiazolidine: The intermediate is then reacted with thiazolidine-2-thione under acidic conditions to yield the final product.
This multi-step process allows for the formation of the unique thiazolidinone structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfamoyl group enhances binding affinity to target enzymes, disrupting various biochemical pathways and potentially leading to therapeutic effects .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidinone, including this compound, exhibit moderate to strong antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested: Human leukemia cell lines showed significant response to treatment with thiazolidinone derivatives.
- Mechanism: The presence of electron-donating groups in the structure appears to enhance anticancer properties, with specific substitutions at the fourth position of the aryl ring being crucial for activity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 10 ± 2 | HL-60 (Leukemia) |
Compound B | 15 ± 3 | K562 (Leukemia) |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways:
- Target Enzymes: Studies indicate significant inhibition of enzymes relevant in cancer metabolism and inflammation.
- Binding Affinity: The sulfamoyl group plays a vital role in enhancing binding affinity, facilitating effective inhibition .
Other Biological Activities
Beyond anticancer properties and enzyme inhibition, this compound may also exhibit:
- Antimicrobial Activity: Thiazolidinones are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: Potential applications in treating inflammatory diseases have been suggested based on preliminary findings .
Case Studies
A notable study evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma cells. The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction, highlighting their potential as therapeutic agents against aggressive tumors .
Properties
Molecular Formula |
C16H12N2O6S3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H12N2O6S3/c17-27(22,23)11-4-1-9(2-5-11)12-6-3-10(24-12)7-13-15(21)18(8-14(19)20)16(25)26-13/h1-7H,8H2,(H,19,20)(H2,17,22,23)/b13-7- |
InChI Key |
INTRPSYVRVQXSB-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
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